Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as methyl 3-bromoacetylazulene-1-carboxylate reacting with 2-aminopyridines to produce imidazole-fused nitrogen-heterocycles, highlights the versatility and reactivity of bromo-imidazole derivatives in creating complex heterocyclic structures (Imafuku, Miyashita, & Kikuchi, 2003). Additionally, the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position, leading to efficient syntheses of 2-substituted derivatives, showcases the chemical manipulability of the imidazole ring (Collman, Zhong, & Boulatov, 2000).
Molecular Structure Analysis
The study of imidazole derivatives' molecular structures is crucial for understanding their reactivity and properties. For instance, the crystal structure analysis of certain imidazole derivatives provides insights into their potential applications in various fields, including as precursors to ionic liquids and in metalcarbene catalysts (Richter et al., 2023).
Chemical Reactions and Properties
Imidazole compounds participate in a range of chemical reactions, highlighting their significance in synthetic chemistry. The regioselective synthesis of diaryl-imidazoles showcases the strategic functionalization of the imidazole ring for creating compounds with potential cytotoxic activity (Bellina, Cauteruccio, Fiore, & Rossi, 2008). Moreover, the alkylation of imidazole-carboxylic acid derivatives demonstrates the broad reactivity of imidazole compounds in forming structurally diverse derivatives (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).
Scientific Research Applications
“Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate” is a type of imidazole compound. Imidazoles have a broad range of applications due to their diverse chemical and biological properties . Here are some more applications of imidazole compounds:
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Pharmaceuticals and Drug Candidates Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are many commercially available drugs in the market which contain an imidazole ring .
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Ligands for Transition Metal Catalysts Imidazole compounds can act as ligands in coordination chemistry . They can bind to transition metals, forming complexes that are used as catalysts in various chemical reactions .
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Functional Materials Imidazole compounds are used in the synthesis of functional materials . These materials have unique properties and are used in various fields, such as electronics, photonics, and energy storage .
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Epoxy Resin Hardener Some imidazole compounds are used as hardeners or accelerators for epoxy resins . They help to cure the resin, improving its mechanical and thermal properties .
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Textile Dyes Auxiliary Agent Imidazole compounds are also used as auxiliary agents for textile dyes . They help to improve the dyeing process, resulting in brighter and more durable colors .
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Synthesis of Nitroimidazole Antibiotics 2-Methylimidazole is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .
properties
IUPAC Name |
methyl 2-bromo-3-methylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQDLPCCSZIZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649939 | |
Record name | Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |
CAS RN |
120781-02-4 | |
Record name | Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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